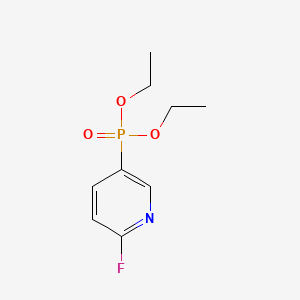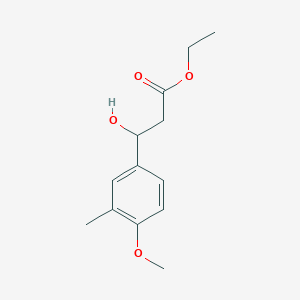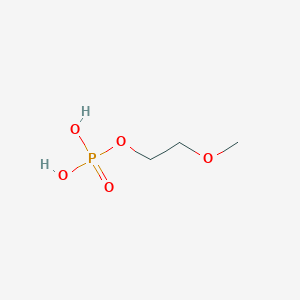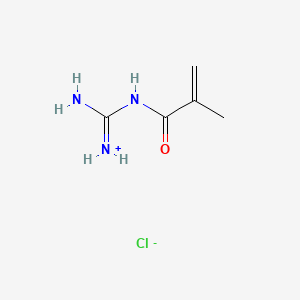![molecular formula C19H16FNO5S B13688398 3-Fluoro-5-(7'-methylsulfonylspiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-4'-yl)oxybenzonitrile](/img/structure/B13688398.png)
3-Fluoro-5-(7'-methylsulfonylspiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-4'-yl)oxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(7’-methylsulfonylspiro[1,3-dioxolane-2,1’-2,3-dihydroindene]-4’-yl)oxybenzonitrile is a complex organic compound with a unique structure that includes a fluoro-substituted benzene ring, a spirocyclic dioxolane, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(7’-methylsulfonylspiro[1,3-dioxolane-2,1’-2,3-dihydroindene]-4’-yl)oxybenzonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Spirocyclic Dioxolane: This step involves the reaction of a suitable indene derivative with a dioxolane precursor under acidic conditions to form the spirocyclic structure.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Benzonitrile Group: The benzonitrile group is attached through a nucleophilic substitution reaction, often using a cyanide source like sodium cyanide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(7’-methylsulfonylspiro[1,3-dioxolane-2,1’-2,3-dihydroindene]-4’-yl)oxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the nitrile group to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to form a methoxy derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Palladium on carbon, hydrogen gas, lithium aluminum hydride.
Substitution: Sodium methoxide, dimethyl sulfoxide, tetrahydrofuran.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Methoxy derivatives.
Scientific Research Applications
3-Fluoro-5-(7’-methylsulfonylspiro[1,3-dioxolane-2,1’-2,3-dihydroindene]-4’-yl)oxybenzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(7’-methylsulfonylspiro[1,3-dioxolane-2,1’-2,3-dihydroindene]-4’-yl)oxybenzonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The pathways involved can include inhibition of signal transduction pathways, modulation of gene expression, or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-methoxyphenylboronic acid: Similar in having a fluoro-substituted benzene ring but differs in functional groups and overall structure.
3-Fluoro-N-[[(2R,3S)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-8-(4-methylphenyl)-6-oxo-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl]methyl]-N-methylbenzamide: Shares the fluoro group but has a different core structure and functional groups.
Uniqueness
3-Fluoro-5-(7’-methylsulfonylspiro[1,3-dioxolane-2,1’-2,3-dihydroindene]-4’-yl)oxybenzonitrile is unique due to its spirocyclic dioxolane structure combined with a fluoro-substituted benzene ring and a benzonitrile group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C19H16FNO5S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-fluoro-5-(7'-methylsulfonylspiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-4'-yl)oxybenzonitrile |
InChI |
InChI=1S/C19H16FNO5S/c1-27(22,23)17-3-2-16(26-14-9-12(11-21)8-13(20)10-14)15-4-5-19(18(15)17)24-6-7-25-19/h2-3,8-10H,4-7H2,1H3 |
InChI Key |
FTIFAISRPADZRG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C2C(=C(C=C1)OC3=CC(=CC(=C3)C#N)F)CCC24OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Bromomethyl)-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13688316.png)

![(1R,6R)-3-Cbz-8-oxa-3-azabicyclo[4.2.0]octan-7-one](/img/structure/B13688340.png)











